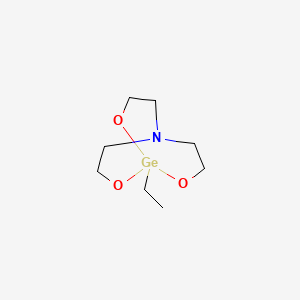
Ethylgermatrane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylgermatrane typically involves the reaction of germanium tetrachloride with ethylamine and triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{GeCl}_4 + \text{C}_2\text{H}_5\text{NH}_2 + \text{N}(\text{CH}_2\text{CH}_2\text{OH})_3 \rightarrow \text{C}8\text{H}{17}\text{GeNO}_3 + 4\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethylgermatrane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: this compound can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while reduction can produce germanium hydrides.
Scientific Research Applications
Ethylgermatrane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.
Mechanism of Action
The mechanism of action of ethylgermatrane involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of certain enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound can influence cellular redox balance and signal transduction processes.
Comparison with Similar Compounds
Ethylgermatrane can be compared with other germatrane compounds, such as mthis compound and phenylgermatrane These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications
List of Similar Compounds
- Mthis compound
- Phenylgermatrane
- Propylgermatrane
This compound stands out for its balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H17GeNO3 |
|---|---|
Molecular Weight |
247.86 g/mol |
IUPAC Name |
1-ethyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17GeNO3/c1-2-9-11-6-3-10(4-7-12-9)5-8-13-9/h2-8H2,1H3 |
InChI Key |
UYYITIRPWXBAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge]12OCCN(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















